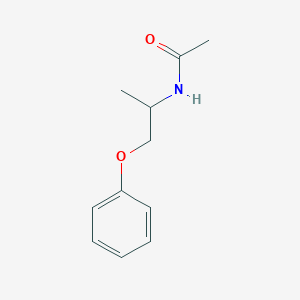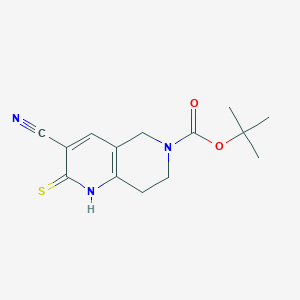
Tert-butyl 3-cyano-2-sulfanylidene-1,5,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-cyano-2-sulfanylidene-1,5,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate is a complex organic compound with a unique structure that includes a naphthyridine core, a cyano group, and a sulfanylidene moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-cyano-2-sulfanylidene-1,5,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions.
Addition of the Sulfanylidene Moiety: The sulfanylidene group is incorporated through thiolation reactions.
Esterification: The final step involves esterification to introduce the tert-butyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-cyano-2-sulfanylidene-1,5,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfanylidene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The naphthyridine core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted naphthyridine derivatives.
Scientific Research Applications
Tert-butyl 3-cyano-2-sulfanylidene-1,5,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-cyano-2-sulfanylidene-1,5,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group and sulfanylidene moiety play crucial roles in its biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-cyano-2-sulfanylidene-1,5,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate: shares similarities with other naphthyridine derivatives, such as:
Uniqueness
The unique combination of the cyano group, sulfanylidene moiety, and tert-butyl ester in this compound distinguishes it from other similar compounds
Properties
Molecular Formula |
C14H17N3O2S |
|---|---|
Molecular Weight |
291.37 g/mol |
IUPAC Name |
tert-butyl 3-cyano-2-sulfanylidene-1,5,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate |
InChI |
InChI=1S/C14H17N3O2S/c1-14(2,3)19-13(18)17-5-4-11-10(8-17)6-9(7-15)12(20)16-11/h6H,4-5,8H2,1-3H3,(H,16,20) |
InChI Key |
OYAGLOITBOJTDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C(=S)N2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-(1-{4'-[(1E)-1-(Hydroxyimino)ethyl]-[1,1'-biphenyl]-4-YL}ethylidene)hydroxylamine](/img/structure/B11720708.png)
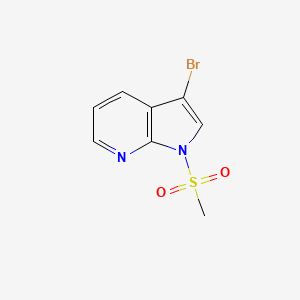
![3-Methyl-5-(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11720726.png)
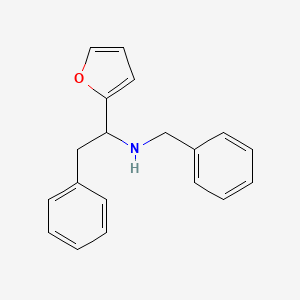
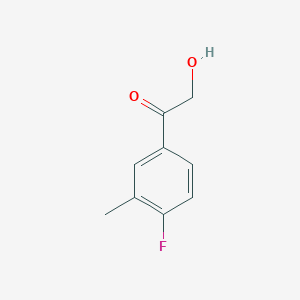
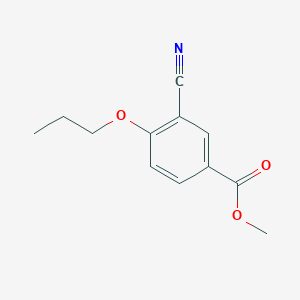
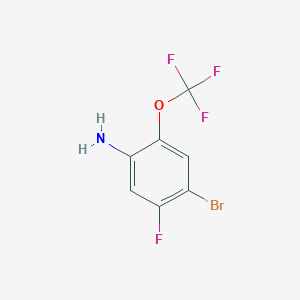
![6-ethyl-2,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B11720744.png)

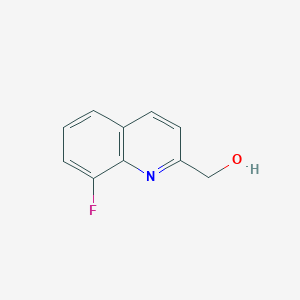
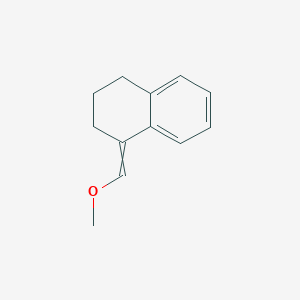

![(R)-2-methyl-N-[(thiophen-2-yl)methylidene]propane-2-sulfinamide](/img/structure/B11720759.png)
